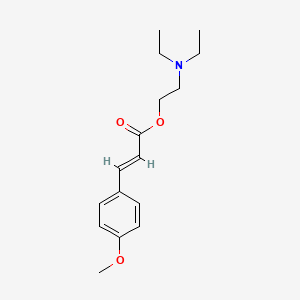
3-(1-Adamantylmethylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantylmethylamino)propanoic acid is an organic compound characterized by the presence of an adamantyl group attached to a propanoic acid backbone via a methylamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylmethylamino)propanoic acid typically involves the reaction of 1-adamantylmethylamine with a suitable propanoic acid derivative. One common method is the condensation reaction between 1-adamantylmethylamine and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
3-(1-Adamantylmethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of adamantylmethyl ketone or adamantylmethyl carboxylic acid.
Reduction: Formation of adamantylmethyl alcohol.
Substitution: Formation of various substituted adamantylmethyl derivatives.
科学研究应用
3-(1-Adamantylmethylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 3-(1-Adamantylmethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
3-(1-Adamantyl)propanoic acid: Shares the adamantyl group but lacks the methylamino linkage.
3-(Phenylamino)propanoic acid: Contains a phenyl group instead of an adamantyl group.
Uniqueness
3-(1-Adamantylmethylamino)propanoic acid is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
属性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
3-(1-adamantylmethylamino)propanoic acid |
InChI |
InChI=1S/C14H23NO2/c16-13(17)1-2-15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,1-9H2,(H,16,17) |
InChI 键 |
ADQMJMPGLGCYEC-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


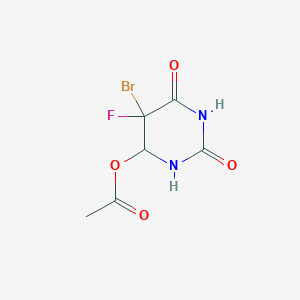
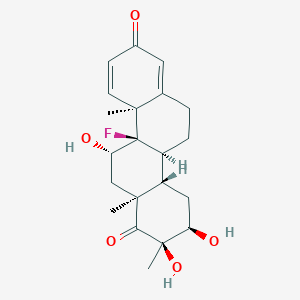
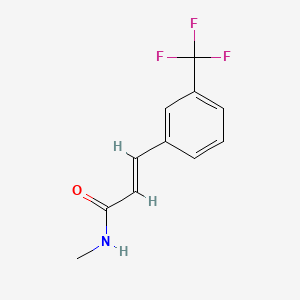
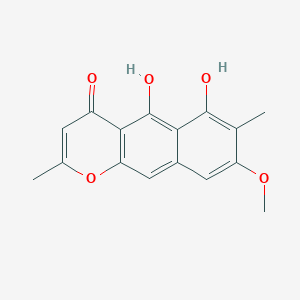
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
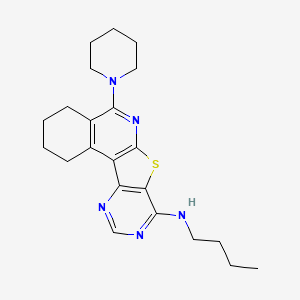
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
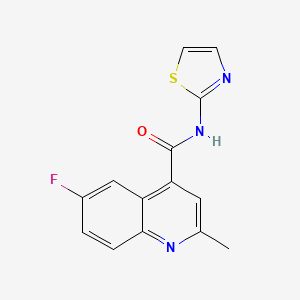
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
